Daurinoline
Overview
Description
Daurinoline is an alkaloid compound isolated from the roots of Menispermum dauricum, a plant commonly found in East Asia. It is known for its potential therapeutic properties, including anti-tumor and chemosensitizing effects. The molecular formula of this compound is C₃₇H₄₂N₂O₆, and it has a molecular weight of 610.7 g/mol .
Mechanism of Action
Target of Action
Daurinoline, an alkaloid isolated from the roots of Menispermum dauricum, has been shown to target cancer cells, particularly non-small cell lung cancer (NSCLC) cells . It has been demonstrated to inhibit the proliferation, migration, and invasion of chemo-resistant NSCLC cells .
Mode of Action
This compound interacts with its targets by reversing the Epithelial-Mesenchymal Transition (EMT) and Notch-1 pathways . EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components . Notch signaling is a highly conserved cell signaling system present in most multicellular organisms. Mammals possess four different notch receptors, referred to as NOTCH1, NOTCH2, NOTCH3, and NOTCH4 .
Biochemical Pathways
This compound affects the EMT and Notch-1 pathways, leading to downstream effects that inhibit the proliferation, migration, and invasion of chemo-resistant NSCLC cells . By reversing these pathways, this compound can restore the sensitivity of resistant cells .
Pharmacokinetics
It is known that due to its strong lipid solubility, this compound can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of proliferation, migration, and invasion of chemo-resistant NSCLC cells . These effects are associated with the reversal of EMT and Notch-1 . Moreover, this compound could significantly enhance the anti-tumor effect of Taxol .
Biochemical Analysis
Cellular Effects
Daurinoline has been shown to inhibit the proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) phenotype of chemo-resistant NSCLC cells . These effects are associated with EMT and Notch-1 reversal . Moreover, this compound could significantly enhance the anti-tumor effect of Taxol .
Molecular Mechanism
It is suggested that this compound may affect the TGF-beta signaling pathway via upregulating gene expression of DPC4, and then the gene expression of P53 and P16 in tumor tissue, and finally reduce the gene expression of hFGF in tumor tissue .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daurinoline can be synthesized through various chemical reactions involving the isolation of alkaloids from Menispermum dauricum. The process typically involves the extraction of the plant material using solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Menispermum dauricum are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Daurinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties. These derivatives are often studied for their enhanced therapeutic effects .
Scientific Research Applications
Daurinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes, including cell proliferation, migration, and invasion.
Comparison with Similar Compounds
Dauricine: Another alkaloid isolated from Menispermum dauricum, known for its anti-arrhythmic and anti-cerebral ischemia properties.
Dauriciline: An alkaloid with similar pharmacological effects as Daurinoline.
O-methyldauricine: A derivative of Dauricine with modified chemical properties.
Uniqueness of this compound: this compound is unique due to its potent chemosensitizing effects, particularly in overcoming chemotherapy resistance in non-small cell lung cancer. Its ability to enhance the efficacy of Taxol distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHNXDZCYDPTF-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Daurinoline and its effects on vascular smooth muscle?
A1: this compound exerts a relaxant effect on vascular smooth muscle, particularly in the basilar artery. It achieves this by acting as a non-competitive antagonist of various contractile agents, including methoxamine, 5-hydroxytryptamine (5-HT), potassium chloride (KCl), and histamine. [] This suggests that this compound likely blocks voltage-dependent or receptor-dependent calcium channels, ultimately leading to vasodilation. []
Q2: How does this compound impact the microcirculation of the cerebral pia mater?
A2: Research suggests that this compound has a protective effect on cerebral microcirculation. In mouse models, this compound was shown to counteract the constricting effects of noradrenaline on arterioles and venules in the pia mater. [] Additionally, it increased the number of blood vessels that were reduced due to noradrenaline administration. [] This suggests a potential role for this compound in mitigating ischemic injury.
Q3: What is the structure of this compound, and how does it compare to other alkaloids found in Menispermum dauricum?
A3: this compound belongs to the bisbenzylisoquinoline alkaloid family and is primarily found in the roots of Menispermum dauricum. [, ] While the exact structure hasn't been provided in these research excerpts, its classification suggests it shares structural similarities with other alkaloids from the same plant, like dauricine, daurisoline, and dauricinoline. [, , ] These alkaloids often differ in the methylation patterns of their phenolic groups and the presence or absence of specific functional groups.
Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors is frequently used for the analysis of this compound. Reverse-phase HPLC (RP-HPLC), specifically, has been successfully used to simultaneously determine this compound and other alkaloids in Rhizoma Menispermi, the root of Menispermum dauricum. [] This method offers high sensitivity, reproducibility, and accuracy for quantifying this compound in complex mixtures.
Q5: Beyond its vascular effects, does this compound exhibit any other noteworthy biological activities?
A5: Recent studies have explored the anti-cancer potential of this compound. It has been shown to suppress the migration and invasion of chemo-resistant non-small cell lung cancer cells by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. [] Additionally, this compound sensitized these resistant cells to Taxol, a common chemotherapy drug. [] This suggests potential applications for this compound in cancer treatment, particularly in overcoming drug resistance.
Q6: Can this compound interact with DNA, and if so, what are the implications?
A6: While the provided research doesn't delve into the direct interaction of this compound with DNA, a related study highlights the DNA-binding properties of similar alkaloids. Sanguinarine and palmatine, belonging to the same structural class as this compound, were shown to stabilize G-quadruplex structures formed by telomeric DNA and the c-myc22 sequence. [] This interaction is particularly relevant in cancer research, as G-quadruplexes are implicated in telomere maintenance and oncogene regulation. Further research is needed to ascertain if this compound exhibits similar DNA-binding properties and its potential implications for anti-cancer activity.
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